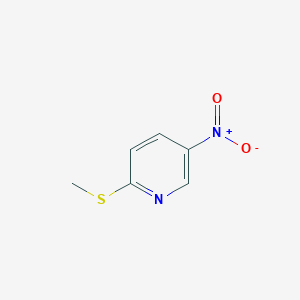

![molecular formula C16H16O3 B1598498 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361465-12-5](/img/structure/B1598498.png)

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Descripción general

Descripción

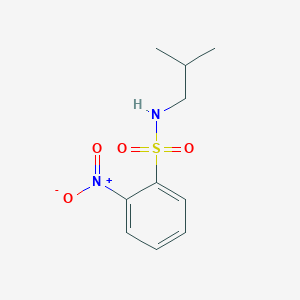

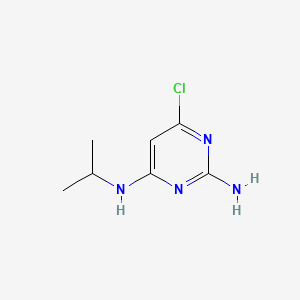

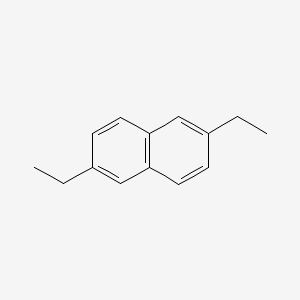

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . The SMILES string for this compound is COc1ccc (C=O)cc1OCc2ccccc2C .

Molecular Structure Analysis

The InChI code for 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is 1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde include a molecular weight of 256.30 . The compound is solid at room temperature . More specific properties like melting point, boiling point, and solubility might be available in comprehensive chemical databases.Aplicaciones Científicas De Investigación

Oxidation Reactions and Radical Formation

- Oxidants react with methoxy substituted benzyl phenyl sulfides, leading to the formation of methoxy substituted benzyl derivatives and benzaldehydes. This process distinguishes between oxidants that react through single electron transfer and those that react via direct oxygen atom transfer in a two-electron process. Oxidation by oxoruthenium compounds likely proceeds through a concerted mechanism (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

- Photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes occurs at high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This reaction proceeds under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Regioselective Protection

- The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde can be regioselectively protected with different protecting groups, including p-methoxybenzyl, in yields ranging between 67-75% (Plourde & Spaetzel, 2002).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

- Benzaldehyde lyase catalyzes the formation and cleavage of (R)-benzoin derivatives. The optimal ratio for synthesizing (R)-3-methoxy-2'-chlorobenzoin involves equimolar ratios of 3-methoxybenzaldehyde and 2-chlorobenzaldehyde, using a two-phase system for the reaction (Kühl et al., 2007).

Linkers for Solid Phase Organic Synthesis

- Electron rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis. These compounds are converted to secondary amides and then cleaved from the support by treatment with trifluoroacetic acid, yielding high purity products (Swayze, 1997).

Photoinduced Oxidation

- Photo-oxidation of methoxybenzyl sulfides, including 4-methoxybenzyl methyl sulfide, results in the formation of the corresponding benzaldehyde, occurring through an electron transfer process. This highlights the stability of thionium ions in one-electron oxidation mechanisms of sulfides (Bettoni et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-8-7-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYAPCPFYMPBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397370 | |

| Record name | 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

CAS RN |

361465-12-5 | |

| Record name | 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

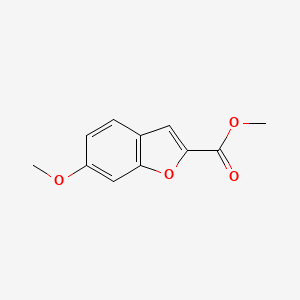

![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)